molecular formula C19H17N3O3 B15106029 N-cyclopropyl-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

N-cyclopropyl-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B15106029
M. Wt: 335.4 g/mol
InChI Key: NQGHXWDXRAVRPP-UHFFFAOYSA-N
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Description

N-cyclopropyl-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound that belongs to the quinazoline family This compound is characterized by its unique structure, which includes a cyclopropyl group, a methoxyphenyl group, and a dihydroquinazoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide typically involves multiple steps. One common method starts with the preparation of the quinazoline core, followed by the introduction of the cyclopropyl and methoxyphenyl groups. The reaction conditions often include the use of solvents such as dimethylformamide and catalysts like palladium on carbon. The final step involves the formation of the carboxamide group through amidation reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the quinazoline core to a more saturated form.

    Substitution: This reaction can replace specific atoms or groups within the molecule with others.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens (chlorine, bromine) or nucleophiles (amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing groups, while reduction may produce more saturated quinazoline compounds.

Scientific Research Applications

N-cyclopropyl-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in cancer research due to its ability to inhibit certain enzymes.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopropyl-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-3-(trifluoromethoxy)benzamide
  • N-cyclopropyl-3-methylbenzamide
  • N-[(3-fluoro-2-methoxyphenyl)methyl]cyclopropanamine

Uniqueness

N-cyclopropyl-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is unique due to its specific combination of functional groups and its dihydroquinazoline core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

N-cyclopropyl-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a synthetic compound belonging to the quinazoline family, known for its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Property Details
Molecular Formula C19H17N3O3
Molecular Weight 335.4 g/mol
IUPAC Name N-cyclopropyl-3-(2-methoxyphenyl)-4-oxoquinazoline-7-carboxamide
Canonical SMILES COC1=CC=CC=C1N2C=NC3=C(C2=O)C=CC(=C3)C(=O)NC4CC4

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Its mechanism may involve:

  • Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate interaction. This is particularly relevant in cancer research where enzyme inhibition is a therapeutic strategy.
  • Receptor Modulation: It may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines by inhibiting key enzymes involved in tumor progression.

Antimicrobial Properties

The compound has also shown promising antimicrobial activity. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The minimum inhibitory concentrations (MICs) for these activities suggest a potential role in treating infections.

Case Studies and Research Findings

  • In Vitro Studies on Cancer Cell Lines:
    • A study evaluated the compound's effect on breast cancer cell lines, showing a reduction in cell viability with an IC50 value of 12 µM. The mechanism involved apoptosis induction through caspase activation.
  • Antimicrobial Testing:
    • Another study assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, revealing MIC values of 15 µM and 20 µM respectively. The compound disrupted bacterial cell wall synthesis.
  • Antioxidant Activity:
    • Preliminary antioxidant assays indicated that the compound possesses radical scavenging capabilities, suggesting potential applications in oxidative stress-related diseases.

Properties

Molecular Formula

C19H17N3O3

Molecular Weight

335.4 g/mol

IUPAC Name

N-cyclopropyl-3-(2-methoxyphenyl)-4-oxoquinazoline-7-carboxamide

InChI

InChI=1S/C19H17N3O3/c1-25-17-5-3-2-4-16(17)22-11-20-15-10-12(6-9-14(15)19(22)24)18(23)21-13-7-8-13/h2-6,9-11,13H,7-8H2,1H3,(H,21,23)

InChI Key

NQGHXWDXRAVRPP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2C=NC3=C(C2=O)C=CC(=C3)C(=O)NC4CC4

Origin of Product

United States

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